molecular formula C10H10S2 B13604081 2-(1-Benzothiophen-2-yl)ethane-1-thiol CAS No. 30930-99-5

2-(1-Benzothiophen-2-yl)ethane-1-thiol

Cat. No.: B13604081
CAS No.: 30930-99-5
M. Wt: 194.3 g/mol
InChI Key: IQIINSBGPPUSDN-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-2-yl)ethane-1-thiol is a chemical compound with the molecular formula C10H10S2 It is characterized by the presence of a benzothiophene ring attached to an ethane-1-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-2-yl)ethane-1-thiol typically involves the reaction of benzothiophene with ethane-1-thiol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the ethane-1-thiol, followed by nucleophilic substitution on the benzothiophene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-2-yl)ethane-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

2-(1-Benzothiophen-2-yl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-2-yl)ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the benzothiophene ring may interact with hydrophobic pockets in target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Benzothiophen-2-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    2-(1-Benzothiophen-2-yl)ethanamine: Contains an amine group instead of a thiol group.

    2-(1-Benzothiophen-2-yl)ethanoic acid: Features a carboxylic acid group instead of a thiol group.

Uniqueness

2-(1-Benzothiophen-2-yl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its analogs with different functional groups.

Properties

CAS No.

30930-99-5

Molecular Formula

C10H10S2

Molecular Weight

194.3 g/mol

IUPAC Name

2-(1-benzothiophen-2-yl)ethanethiol

InChI

InChI=1S/C10H10S2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,11H,5-6H2

InChI Key

IQIINSBGPPUSDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCS

Origin of Product

United States

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